1-Chloro-3-methoxypropane

描述

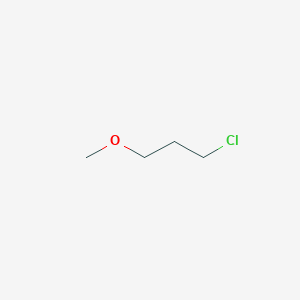

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLHMMQUVJCTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189770 | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36215-07-3 | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36215-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036215073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 1 Chloro 3 Methoxypropane

Established Synthetic Pathways

The foundational methods for producing 1-chloro-3-methoxypropane rely on well-understood organic reactions, primarily etherification. These routes are valued for their reliability and are suitable for large-scale production.

Etherification Reactions

The creation of the ether linkage in this compound is central to its synthesis. The Williamson ether synthesis is a classic and widely employed method for this transformation. ugent.be This reaction involves the nucleophilic displacement of a halide ion by an alkoxide ion. ugent.be

A primary and industrially significant method for synthesizing this compound involves the reaction of a dihalogenated propane (B168953) with sodium methoxide (B1231860). google.com The most common starting material for this specific isomer is 1,3-bromochloropropane. google.com In this SN2 reaction, the methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the more reactive carbon bearing the bromine atom and displacing the bromide ion. nih.gov The choice of 1,3-bromochloropropane is strategic, as the bromo group is a better leaving group than the chloro group, allowing for a selective mono-etherification to yield the desired product.

The reaction is typically carried out in an inert solvent such as benzene (B151609), petroleum ether, or cyclohexane. google.com Controlling the stoichiometry, with a molar ratio of approximately 1:0.9-1.2 between the halogenated propane and sodium methoxide, is crucial to maximize the yield of the mono-etherified product and minimize the formation of byproducts like 1,3-dimethoxypropane. google.com

Industrial Production via Direct Chlorination of Methoxypropane

While the direct chlorination of ethers can be a method for producing chloroalkyl ethers, this pathway is not commonly documented for the specific synthesis of this compound. google.com The direct chlorination of methoxypropane would likely proceed via a free-radical mechanism, which typically lacks regioselectivity. This would result in a mixture of chlorinated isomers, including 1-chloro-1-methoxypropane, 2-chloro-1-methoxypropane, and the desired this compound, making isolation of the target compound difficult and inefficient. For this reason, the Williamson ether synthesis approach starting from a 3-carbon dihalide is the preferred industrial route for ensuring the specific 1,3-substitution pattern. google.comnih.gov

Advanced Synthetic Techniques and Catalysis

To improve the efficiency, cost-effectiveness, and environmental footprint of this compound synthesis, advanced techniques focusing on catalysis have been developed.

Phase Transfer Catalysis in this compound Synthesis

A significant optimization of the Williamson ether synthesis for this compound involves the use of phase transfer catalysis (PTC). google.com This technique is particularly useful when the reactants are in different phases, such as a solid sodium methoxide salt and a liquid 1,3-bromochloropropane substrate dissolved in an organic solvent. google.comnih.gov

The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltrimethylammonium (B79724) chloride (BTMAC), facilitates the transfer of the methoxide anion from the solid or aqueous phase into the organic phase. google.com This allows the reaction to proceed at a much faster rate and under milder conditions (lower temperatures) than the uncatalyzed reaction. google.com Without a catalyst, the reaction can take over 24 hours with a conversion rate of only about 45%. google.com The use of a phase transfer catalyst can dramatically shorten the reaction time and increase the yield to over 90%. google.com

Below is a table summarizing typical reaction parameters using this advanced technique.

| Parameter | Condition/Value | Source(s) |

| Starting Material | 1,3-Bromochloropropane | google.com |

| Nucleophile | Sodium Methoxide | google.com |

| Molar Ratio (Substrate:Nucleophile) | 1 : 0.9–1.2 | google.com |

| Solvent | Benzene, Cyclohexane, or Petroleum Ether | google.com |

| Phase Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB), Benzyltrimethylammonium chloride (BTMAC) | google.com |

| Catalyst Loading | 0.01–0.1 wt% relative to substrate | google.com |

| Reaction Temperature | 20–110 °C (addition), 50–80 °C (holding) | google.com |

| Yield | ~91.5–92.8% | tdl.org |

Stereoselective Approaches to Related Methoxyalkyl Chlorides

The compound this compound is achiral, meaning it does not have a stereocenter and exists as a single structure. Therefore, stereoselective synthesis is not applicable to its direct preparation. However, stereoselective techniques are crucial in the synthesis of related, more complex chiral building blocks where biological activity is dependent on a specific three-dimensional arrangement.

An example can be seen in the synthesis of intermediates for β-adrenergic receptor blockers like propranolol. researchgate.net A related chiral chloroalkoxy alcohol, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, is a key intermediate. researchgate.net The synthesis of a single enantiomer of this compound is often achieved through enzymatic kinetic resolution. In this process, a racemic mixture (containing both R and S enantiomers) of the chloroalkoxy alcohol is reacted with an acyl donor in the presence of a lipase, an enzyme that selectively catalyzes the acylation of one enantiomer over the other. researchgate.net This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, optically pure enantiomer. researchgate.net Such biocatalytic methods represent an advanced strategy for producing enantiomerically pure, complex molecules related to simple methoxyalkyl chlorides. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to design processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves evaluating starting materials, reagents, solvents, and reaction conditions to improve safety, efficiency, and environmental impact. researchgate.net

Use of Safer Solvents and Reagents The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries. researchgate.net Some patented methods for this compound synthesis list benzene as a possible inert solvent. google.com Benzene is a known carcinogen and its use poses significant health and environmental risks. Greener alternatives mentioned in the literature, such as cyclohexane, are preferable as they present a lower hazard profile. google.comchembk.com

The choice of reagents is also critical. The route involving the chlorination of 3-methoxy-1-propanol (B72126) uses reagents like thionyl chloride or phosphorus trichloride. vulcanchem.com These substances are corrosive and react violently with water, requiring careful handling and disposal procedures. In contrast, the Williamson ether synthesis route from 1,3-bromochloropropane and sodium methoxide, while involving flammable solvents, avoids such harsh chlorinating agents. google.com

Waste Prevention and Atom Economy The first principle of green chemistry is to prevent waste rather than treating it after it has been created. researchgate.net Syntheses that achieve high yields, such as the PTC-catalyzed route (92.2%) and the optimized thionyl chloride method (97.7%), are inherently greener as they generate less byproduct waste relative to the desired product. chembk.com In the Williamson ether synthesis, the main byproduct is sodium bromide, an inorganic salt that must be filtered from the reaction mixture. google.com Maximizing reaction efficiency minimizes this waste stream.

| Synthetic Route | Green Chemistry Considerations | Reference |

| From 1,3-bromochloropropane | Advantages: High yield (>90%), PTC catalysis reduces energy use, avoids harsh chlorinating agents. Disadvantages: Use of potentially hazardous solvents (e.g., benzene), generation of salt byproduct (NaBr). | google.com |

| From 3-methoxy-1-propanol | Advantages: Very high yield (97.7%). Disadvantages: Uses hazardous and corrosive reagents (thionyl chloride), generates acidic waste gas. | vulcanchem.comchembk.com |

| From 3-chloro-1-propanol | Advantages: Direct substitution. Disadvantages: Uses expensive and toxic methyl iodide, potential for side reactions. |

This table provides a summary of the green chemistry considerations for the main synthetic routes to this compound.

Mechanistic Studies of 1 Chloro 3 Methoxypropane Reactivity

Nucleophilic Substitution Reactions (S_N1 and S_N2)

The presence of a chlorine atom on the propane (B168953) chain makes 1-chloro-3-methoxypropane an excellent substrate for nucleophilic substitution reactions. innospk.comchemimpex.comcymitquimica.com This reactivity is a cornerstone of its application in organic synthesis, allowing for the introduction of the 3-methoxypropyl moiety into a variety of molecular frameworks. The specific pathway of these substitutions, whether unimolecular (S_N1) or bimolecular (S_N2), is dictated by the reaction conditions. quora.com

Bimolecular Nucleophilic Substitution (S_N2) Pathways

The S_N2 mechanism is characterized by a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine atom, simultaneously displacing the chloride ion. libretexts.org As a primary alkyl halide, this compound is sterically unhindered, a condition that favors the S_N2 pathway. quora.com The rate of this reaction is dependent on the concentrations of both the this compound and the attacking nucleophile. libretexts.org

Unimolecular Nucleophilic Substitution (S_N1) Pathways

The S_N1 reaction proceeds through a two-step mechanism initiated by the slow, rate-determining departure of the chloride ion to form a primary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. quora.com While primary alkyl halides like this compound typically disfavor the S_N1 pathway due to the instability of the resulting primary carbocation, this mechanism can become relevant under specific conditions, such as in the presence of a highly polar solvent that can stabilize the intermediate.

Role as an Alkylating Agent

The capacity of this compound to readily undergo nucleophilic substitution makes it a valuable alkylating agent in organic synthesis. It is frequently utilized to introduce the 3-methoxypropyl group into various substrates, a key step in the synthesis of more complex molecules, including pharmaceuticals. innospk.comchemimpex.com For example, it has been used in the N-alkylation of compounds in the preparation of X-ray contrast media. google.com

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, which are often in competition with substitution pathways.

Gas-Phase Elimination Kinetics and Decomposition Pathways

Investigations into the gas-phase thermal decomposition of this compound have shown that it does not undergo a simple dehydrochlorination reaction. Instead, it decomposes to form tetrahydrofuran (B95107) and chloromethane (B1201357). murdoch.edu.auresearchgate.netmurdoch.edu.au This indicates a more complex reaction pathway than a standard elimination.

Anchimeric Assistance in Reaction Mechanisms

The presence of the methoxy (B1213986) group at the 3-position plays a crucial role in the reactivity of this compound through a phenomenon known as anchimeric assistance, or neighboring group participation. The oxygen atom of the methoxy group can act as an internal nucleophile, assisting in the displacement of the chloride ion. This leads to a competitive cyclization mechanism via a five-membered polar transition state, resulting in the formation of tetrahydrofuran. murdoch.edu.auresearchgate.net This intramolecular participation significantly influences the reaction pathway, favoring cyclization over simple elimination.

Table 1. Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| Boiling Point | 99 °C |

| Density | 0.966 g/cm³ |

| Flash Point | 28 °C |

| Refractive Index | 1.399 |

Formation of Tetrahydrofuran and Chloromethane

The decomposition of this compound represents a notable departure from typical dehydrochlorination reactions observed in many alkyl halides. Instead of eliminating hydrogen chloride to form an alkene, the molecule undergoes an intramolecular rearrangement to yield tetrahydrofuran (THF) and chloromethane. researchgate.netmurdoch.edu.au This reaction pathway is a classic example of neighboring group participation, where the methoxy group plays a crucial role in the reaction mechanism.

Theoretical studies, such as those conducted by Chuchani's group, have indicated that rather than undergoing dehydrochlorination, this compound decomposes via a competitive neighboring group-assisted cyclization. researchgate.net This process proceeds through a five-centered polar transition state. The intramolecular nucleophilic attack by the oxygen atom of the methoxy group on the carbon atom bearing the chlorine atom leads to the displacement of the chloride ion and the formation of a cyclic oxonium ion intermediate. This intermediate is then attacked by the displaced chloride ion at the methyl group of the methoxy moiety, resulting in the formation of the stable five-membered ring, tetrahydrofuran, and chloromethane as the other product.

This reaction pathway is distinct from the gas-phase elimination kinetics typically observed for other chloroalkanes. researchgate.net The presence of the methoxy group at the 3-position facilitates this intramolecular cyclization, making it the preferred decomposition route over dehydrochlorination. researchgate.netmurdoch.edu.au

| Reactant | Primary Products | Reaction Type |

|---|---|---|

| This compound | Tetrahydrofuran and Chloromethane | Intramolecular Nucleophilic Substitution (Neighboring Group Participation) |

Coordination Chemistry and Ligand Synthesis Applications

This compound serves as a valuable reagent in the synthesis of functionalized ligands for coordination chemistry, particularly for creating phosphine (B1218219) ligands with specific properties. uoregon.edu Its reactivity as an alkylating agent allows for the introduction of the 3-methoxypropyl group onto nucleophilic centers, such as those found in primary or secondary phosphines.

A key application is in the synthesis of chelating, water-solubilizing phosphine ligands. For instance, this compound can be used to alkylate a secondary bis(phosphine). uoregon.edu The reaction involves the deprotonation of the phosphine with a strong base like butyllithium, followed by nucleophilic attack on the electrophilic carbon of this compound. This results in the formation of a new phosphorus-carbon bond, incorporating the methoxypropyl arm into the ligand structure.

These modified phosphine ligands are sought after for their ability to form stable complexes with transition metals. uoregon.edu The presence of the ether functionality can influence the solubility and electronic properties of the resulting metal complex. For example, phosphine macrocycles synthesized using such strategies have been investigated for their strong binding properties with transition metals like iron(II) and copper(I). uoregon.edu The ability to tailor ligand properties through the use of reagents like this compound is crucial for developing catalysts and other metal-based functional materials. uoregon.educhemimpex.com

| Application | Role of this compound | Resulting Ligand Feature | Metal Complex Examples |

|---|---|---|---|

| Synthesis of functionalized phosphine ligands | Alkylating agent to introduce the 3-methoxypropyl group | Enhanced solubility and modified electronic properties | Iron(II) and Copper(I) complexes |

Applications of 1 Chloro 3 Methoxypropane in Complex Molecule Synthesis

Intermediate in Pharmaceutical Synthesis

The compound plays a significant role as a key intermediate in the production of active pharmaceutical ingredients (APIs). Its primary function is to introduce the 3-methoxypropyl moiety into a target molecule, a common structural motif in various drug candidates.

Precursors for Drug Development (e.g., Brinzolamide analogues)

1-Chloro-3-methoxypropane is instrumental in the synthesis of specific carbonic anhydrase inhibitors, notably in the development of Brinzolamide and its analogues, which are used to treat glaucoma. In these syntheses, the 3-methoxypropyl group is attached to a nitrogen atom of the core thienothiazine dioxide structure. This alkylation step is a critical part of building the final drug molecule. The reaction involves the nucleophilic substitution of the chlorine atom in this compound by a nitrogen-containing intermediate. This procedure is advantageous as it allows for the direct insertion of the desired alkoxyalkyl group under controlled reaction conditions.

Another notable pharmaceutical application is its use as a precursor in the synthesis of Aliskiren, an antihypertensive drug. innospk.com It is used to synthesize 4-bromo-2-(3-methoxypropoxy)-anisole, a key intermediate in the manufacturing process of Aliskiren. innospk.com

| Target Drug Class | Specific Intermediate | Role of this compound | Reaction Type |

|---|---|---|---|

| Carbonic Anhydrase Inhibitors (e.g., Brinzolamide) | N-alkylated thienothiazine dioxide | Source of the 3-methoxypropyl side chain | N-Alkylation (Nucleophilic Substitution) |

| Antihypertensives (e.g., Aliskiren) | 4-bromo-2-(3-methoxypropoxy)-anisole | Reactant to form a key ether linkage | O-Alkylation (Nucleophilic Substitution) |

Synthesis of Radiopharmaceuticals (e.g., ¹⁸F-radiolabeling)

Radiopharmaceuticals are essential for diagnostic imaging techniques like Positron Emission Tomography (PET). These compounds contain a short-lived radioisotope, such as fluorine-18 (B77423) (¹⁸F), which allows for the visualization of biological processes in vivo. The synthesis of these agents requires rapid and efficient chemical reactions to incorporate the radioisotope into a biologically active molecule before the isotope significantly decays.

Building Block for Agrochemicals

In the agricultural sector, this compound serves as a versatile building block for the manufacture of active ingredients in pesticides and herbicides. chemud.com The introduction of the methoxypropyl ether functional group can be used to modify the physicochemical properties of a molecule, such as its solubility, stability, and lipophilicity. These modifications can enhance the efficacy, bioavailability, and environmental profile of the final agrochemical product. Its utility in this field highlights its importance in developing effective pest control solutions. chemud.com

Role in the Synthesis of Fine Chemicals

This compound is a pivotal intermediate in the broader field of fine chemical synthesis. innospk.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The dual functionality of this compound allows it to be used in multi-step syntheses to create complex molecules. It can act as a reagent to introduce the 3-methoxypropyl group or as a solvent to enhance reaction efficiency in certain processes. innospk.com Its moderate boiling point and solubility in common organic solvents make it suitable for a variety of laboratory and industrial chemical processes. innospk.com

Precursor for Specialty Chemicals and Materials

The compound is also a precursor for a range of specialty chemicals and materials where specific functional groups are required to achieve desired properties.

Formation of Ether Derivatives and Other Functional Groups

The chemical reactivity of this compound is dominated by the chloro group, which is a good leaving group in nucleophilic substitution reactions. This makes it an excellent substrate for creating a variety of derivatives. innospk.com One of the most common applications is in the Williamson ether synthesis, where an alkoxide ion (RO⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride and forming a new ether linkage (R-O-CH₂CH₂CH₂OCH₃).

This reactivity is not limited to forming ethers. A wide range of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functional groups at the terminus of the methoxypropyl chain. This versatility makes it a valuable tool for synthetic chemists to build more complex molecules from a simple, commercially available starting material.

| Nucleophile | Reagent Example | Resulting Product Structure | Product Class |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium ethoxide (NaOCH₂CH₃) | CH₃CH₂-O-(CH₂)₃-OCH₃ | Dialkoxypropane (Ether) |

| Amine (R₂NH) | Dimethylamine ((CH₃)₂NH) | (CH₃)₂N-(CH₂)₃-OCH₃ | Tertiary Amine |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | NC-(CH₂)₃-OCH₃ | Nitrile (Methoxybutyronitrile) |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Ph-S-(CH₂)₃-OCH₃ | Thioether (Sulfide) |

Utility in Macrocyclic Phosphine (B1218219) Ligand Synthesis

The synthesis of macrocyclic phosphine ligands, which are crucial in coordination chemistry and catalysis, often involves the strategic linking of phosphine units to form a cyclic structure. While direct, documented examples of this compound in the synthesis of macrocyclic phosphine ligands are not prevalent in readily available scientific literature, its chemical structure suggests a potential utility as a bifunctional linker in such complex syntheses.

The molecule possesses two key reactive sites: a terminal chlorine atom and a methoxy (B1213986) group. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution. This characteristic is fundamental in forming new carbon-phosphorus bonds, which is a key step in the assembly of phosphine ligands. For instance, a phosphide (B1233454) anion (R₂P⁻) could displace the chloride in an Sₙ2 reaction to form a P-C bond.

Theoretically, a di-phosphine precursor could be reacted with two equivalents of this compound. The resulting intermediate, now bearing two methoxypropyl chains, could then undergo further transformations to achieve cyclization. Alternatively, in a stepwise approach, a phosphine could be reacted with this compound, and the resulting product could then be used in subsequent steps to build the macrocyclic framework. The three-carbon chain of the propane (B168953) backbone offers a degree of flexibility to the resulting ligand, which can be a desirable trait in catalytic applications.

The methoxy group, while generally less reactive than the chloro group, can potentially participate in or influence cyclization reactions under specific conditions, or it could be a desired functional group in the final macrocycle, influencing its solubility and coordination properties. The presence of the ether linkage can enhance the ligand's affinity for certain metal centers and affect the electronic properties of the catalyst.

Given the importance of developing new synthetic routes to novel ligand architectures, the potential application of this compound as a versatile C3-linker in the construction of phosphine macrocycles presents an area ripe for exploration in synthetic inorganic and organometallic chemistry.

Solvent Applications in Organic Reactions for Enhanced Rates and Yields

This compound is a versatile compound that serves not only as a reagent but also as a solvent in various organic reactions, where its properties can lead to enhanced reaction rates and yields. innospk.com Its moderate boiling point (99°C) and its ability to dissolve a range of organic compounds make it a suitable medium for many chemical transformations. innospk.com

One of the notable applications of this compound is as an etherifying reagent, a role in which it has been pivotal in the synthesis of key pharmaceutical intermediates. A prime example is its use in the preparation of 4-bromo-2-(3-methoxypropoxy)-anisole, a crucial building block for the antihypertensive drug Aliskiren. innospk.com In this synthesis, this compound reacts with a substituted phenol (B47542) in an etherification reaction. The use of this compound in this context is advantageous as it provides the necessary 3-methoxypropoxy side chain in a single, efficient step.

The table below details the role of this compound in the synthesis of the Aliskiren intermediate.

| Reactant 1 | Reactant 2 | Product | Role of this compound | Significance |

| 4-bromo-2-hydroxyanisole | This compound | 4-bromo-2-(3-methoxypropoxy)-anisole | Etherifying Reagent | Introduction of the 3-methoxypropoxy side chain, a key structural component of the Aliskiren intermediate. innospk.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying reaction mechanisms. By approximating the exchange-correlation energy, DFT allows for the calculation of molecular energies and structures with a favorable balance of accuracy and computational cost.

In the context of haloalkane ethers like 1-chloro-3-methoxypropane, DFT is instrumental in elucidating potential reaction pathways, such as nucleophilic substitution or elimination reactions. A significant area of investigation for similar compounds, like 1-fluoro-2-methoxypropane, has been atmospheric oxidation initiated by radicals such as hydroxyl (•OH) or chlorine monoxide (•ClO). chemrevlett.com For this compound, a similar reaction would likely proceed via hydrogen atom abstraction, leading to the formation of a radical intermediate.

DFT calculations, often using functionals like M06-2X with a basis set such as 6-311++G**, can be employed to:

Identify Reactant Conformations: The first step involves finding the lowest energy conformer of the molecule, as this is the most populated state and the likely starting point for a reaction.

Locate Transition States (TS): DFT is used to find the geometry of the transition state for each potential hydrogen abstraction site. The transition state represents the highest energy point along the minimum energy reaction path.

Characterize Intermediates and Products: The structures of the resulting radical intermediates and final products are optimized to confirm their stability.

For this compound, there are several distinct hydrogen atoms that could be abstracted by a radical, leading to different reaction channels. The table below outlines these potential primary reaction pathways.

| Pathway | Hydrogen Abstraction Site | Description |

|---|---|---|

| R1 | C1 Methylene (B1212753) (-CH2Cl) | Abstraction of a hydrogen atom from the carbon bonded to the chlorine atom. |

| R2 | C2 Methylene (-CH2-) | Abstraction of a hydrogen atom from the central carbon of the propane (B168953) chain. |

| R3 | C3 Methylene (-OCH2-) | Abstraction of a hydrogen atom from the carbon bonded to the methoxy (B1213986) group oxygen. |

| R4 | Methoxy Group (-OCH3) | Abstraction of a hydrogen atom from the methyl group. |

DFT calculations would reveal which of these pathways is most favorable by determining the energy barrier associated with each corresponding transition state.

Kinetic and Thermochemical Analyses of Reactions

Thermochemical Analysis involves calculating key thermodynamic quantities:

Enthalpy of Reaction (ΔH): The difference in enthalpy between products and reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process.

Activation Energy (Ea) and Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for a reaction to occur, calculated from the energy difference between the transition state and the reactants.

Kinetic Analysis uses this data, particularly the activation energy, to calculate the reaction rate constant (k) using Transition State Theory (TST). The rate constant quantifies the speed of a reaction at a given temperature.

For example, in the computational study of the atmospheric oxidation of 1-fluoro-2-methoxypropane with •OH radicals, both kinetic and thermodynamic parameters were determined. The results showed that hydrogen abstraction from the methoxy (-OCH) group was the most favorable pathway, possessing the lowest activation barrier and consequently the highest rate constant. Similar analyses applied to this compound would predict which hydrogen abstraction site is most reactive.

The following table presents illustrative kinetic and thermochemical data from the reaction of 1-fluoro-2-methoxypropane with the •OH radical at 298 K, demonstrating the type of information that would be sought in a study of this compound.

| Reaction Pathway | Activation Energy (kcal/mol) | Rate Constant (cm³/molecule·s) | Enthalpy of Reaction (ΔH) (kcal/mol) |

|---|---|---|---|

| -CFH₂ Abstraction | 5.8 | 1.2 x 10⁻¹⁴ | -21.5 |

| -OCH Abstraction | 2.1 | 8.9 x 10⁻¹² | -28.7 |

| -OCH₃ Abstraction | 4.5 | 1.1 x 10⁻¹³ | -22.3 |

| -CH₃ Abstraction | 3.9 | 2.9 x 10⁻¹³ | -23.1 |

Note: Data shown is for the analogous compound 1-fluoro-2-methoxypropane as a representative example.

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation encompass a broad range of computational techniques used to study the behavior and reactivity of molecules. While DFT and PES mapping provide a static, time-independent picture of a reaction, molecular dynamics (MD) simulations can be used to study the time evolution of a chemical system.

For this compound, molecular modeling could be applied in several ways:

Conformational Analysis: Simulations can explore the different spatial arrangements (conformers) of the molecule and their relative stabilities, which is a prerequisite for any reactivity study.

Solvent Effects: By including explicit solvent molecules in a simulation, it is possible to model how the surrounding environment affects reaction barriers and mechanisms.

Reactive Molecular Dynamics: Although computationally intensive, reactive force fields can simulate the actual bond-breaking and bond-forming events over time. The data obtained from quantum mechanical calculations (such as DFT-derived energies and barriers) are essential for developing and parameterizing these force fields.

The insights gained from the theoretical investigations described in the preceding sections—such as the preferred reaction sites, kinetic parameters, and detailed energy profiles—serve as the fundamental data required to build accurate and predictive molecular models. These models can then be used to simulate the reactivity of this compound under various conditions, providing a deeper understanding of its chemical behavior.

Environmental Research and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 1-chloro-3-methoxypropane, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes like this compound, this process involves the nucleophilic substitution of the chlorine atom with a hydroxyl group from water, which would yield 3-methoxy-1-propanol (B72126) and a chloride ion.

Table 1: Factors Influencing the Hydrolysis Rate of Halogenoalkanes

| Factor | Influence on Hydrolysis Rate | Rationale |

| Halogen Type | I > Br > Cl > F | The bond enthalpy of the carbon-halogen bond decreases down the group, making the bond easier to break. |

| Structure | Tertiary > Secondary > Primary | The stability of the carbocation intermediate formed in the SN1 mechanism, which is favored by tertiary structures, increases the reaction rate. |

| Temperature | Higher temperature increases rate | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Solvent | Polar protic solvents enhance rate | Solvents like water can stabilize the transition state and any charged intermediates. |

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the environment, this is primarily driven by solar radiation. The photodegradation of organic pollutants in aquatic environments can occur through two main pathways: direct photolysis, where the compound itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM), that produce reactive species like hydroxyl radicals (•OH). nih.govumn.edu

For short-chain chlorinated paraffins, indirect photolysis is considered a significant degradation pathway. epa.gov The C-Cl bond can be cleaved by photochemically generated reactive species. The photolysis of chlorinated compounds can lead to dehalogenation, coupling, and rearrangement reactions. nih.gov It is plausible that this compound would undergo similar reactions, potentially forming radicals that can then react further. The presence of an ether linkage may also influence the photolytic pathway, though specific data is lacking.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

Microbial Metabolism and Biodegradation Studies (e.g., related chlorinated compounds)

While no studies have specifically identified microbial strains capable of degrading this compound, research on related compounds provides insight into potential metabolic pathways. Bacteria, particularly species of Pseudomonas and Rhodococcus, are well-known for their ability to degrade a wide variety of organic compounds, including chlorinated alkanes and ethers. nih.govnih.gov

The aerobic degradation of chlorinated alkanes by Pseudomonas sp. often involves an oxygenolytic dehalogenase, which removes the chlorine atom. nih.gov Studies have shown that terminal chlorination, as is the case with this compound, generally results in higher dehalogenation yields compared to vicinal or internal chlorination. nih.gov

The degradation of alkyl ethers by bacteria like Rhodococcus sp. typically proceeds via oxidation of the carbon atom adjacent to the ether oxygen (the α-carbon). nih.govoup.com This initial oxidation, often catalyzed by a monooxygenase, forms an unstable hemiacetal that spontaneously cleaves to yield an alcohol and an aldehyde. nih.gov For this compound, this could potentially occur at either side of the ether linkage.

Table 2: Genera of Bacteria Known for Degrading Related Chlorinated and Ether Compounds

| Bacterial Genus | Compound Types Degraded | Key Enzymes/Pathways |

| Pseudomonas | Chlorinated alkanes, chlorobenzenes, chlorophenols | Oxygenolytic dehalogenases, dioxygenases |

| Rhodococcus | Alkyl ethers, aralkyl ethers, dibenzyl ether, alkanes | Monooxygenases (O-dealkylation), cytochrome P450 systems |

| Pseudonocardia | Chlorinated ethenes, 1,4-dioxane | Monooxygenases |

Identification of Degradation Intermediates

The identification of degradation intermediates is crucial for understanding the complete metabolic pathway and assessing the potential for the formation of more toxic byproducts. As there are no specific studies on this compound, potential intermediates can be inferred from the degradation of analogous compounds.

If degradation is initiated by hydrolytic dehalogenation, the primary intermediate would be 3-methoxy-1-propanol .

If microbial degradation proceeds via oxidation at the carbon adjacent to the chlorine atom, a plausible pathway for many chlorinated alkanes, this could lead to the formation of 3-methoxypropionaldehyde , which could be further oxidized to 3-methoxypropionic acid .

Alternatively, if the initial attack is on the methoxy (B1213986) group side of the ether linkage, O-demethylation could occur, leading to the formation of 3-chloro-1-propanol and formaldehyde. This 3-chloro-1-propanol could then be further metabolized. The degradation of 2,3-dichloro-1-propanol by a Pseudomonas species has been documented, suggesting pathways for chlorinated propanols exist. tandfonline.com

Environmental Fate and Transport Considerations

The environmental fate and transport of a chemical describe its movement and ultimate destination in the air, water, and soil. rsc.org Key properties that influence this behavior include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

This compound is a liquid with a relatively low boiling point and a flash point indicating it is flammable. Its structure suggests it will have some degree of water solubility due to the ether group, but also some lipophilicity due to the alkyl chain and chlorine atom. This balance will affect its partitioning between water and organic matter in soil and sediment.

Toxicological Research: Mechanistic Insights

Molecular Mechanisms of Cellular Interactions

Potential for Formation of Toxic Byproducts or Derivatives

The potential for 1-chloro-3-methoxypropane to form toxic byproducts or derivatives has not been extensively investigated. Its structural similarity to other chlorinated propanes raises theoretical questions about its metabolic fate and whether it could serve as a precursor to more toxic compounds.

There is no direct scientific evidence to suggest that this compound is a precursor to the formation of 3-chloropropane-1,2-diol (3-MCPD) esters. The formation of 3-MCPD and its esters is primarily associated with the heat processing of foods containing fat and salt. mdpi.com The established precursors for 3-MCPD esters are acylglycerols (triacylglycerols, diacylglycerols, and monoacylglycerols) that react with chlorine donors at high temperatures. mdpi.com While chlorinated compounds are involved in the formation of 3-MCPD esters, the specific role of this compound in this process has not been identified. nih.gov

The biological activity of 3-MCPD and its esters has been the subject of extensive research. Once ingested, 3-MCPD esters are believed to be largely hydrolyzed to free 3-MCPD in the gastrointestinal tract. The toxicity of 3-MCPD primarily targets the kidneys and has been shown to affect male fertility in animal studies. innospk.com

Genotoxic and Carcinogenic Pathway Investigations

Comprehensive investigations into the genotoxic and carcinogenic pathways of this compound are lacking. Available toxicological data is limited to acute toxicity and irritation potential.

Interactive Data Table: Acute Toxicity of this compound

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | Rat | Oral | > 2000 mg/kg |

This table summarizes the available acute oral toxicity data for this compound. merckmillipore.com

There are no specific studies on the mutagenic or carcinogenic properties of this compound. For context, the structurally related compound, 1-chloro-2-methylpropene, has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals. nih.gov However, such a classification does not exist for this compound due to the absence of relevant studies.

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for separating 1-Chloro-3-methoxypropane from reaction mixtures, starting materials, or environmental matrices. The choice of technique depends on the analyte's volatility and the required sensitivity.

Due to its volatility, Gas Chromatography (GC) is the most suitable and widely used method for the analysis of this compound. sigmaaldrich.comsigmaaldrich.com It is frequently utilized in quality control to determine the purity of the compound, with assays often confirming a purity of ≥99.0%. sigmaaldrich.comsigmaaldrich.com When coupled with a Mass Spectrometry (MS) detector, GC-MS provides both quantitative data and qualitative structural information based on the mass-to-charge ratio of the fragmented molecule.

The retention of this compound in a GC system is described by its Kovats Retention Index, which has been experimentally determined on semi-standard non-polar columns. nih.gov This index helps in identifying the compound by comparing its retention time to that of known standards.

| Parameter | Value/Description | Reference |

|---|---|---|

| Typical Assay Purity | ≥99.0% (by GC area) | sigmaaldrich.com |

| Kovats Retention Index | 726.2, 730.7 (Semi-standard non-polar column) | nih.gov |

| Detection | Mass Spectrometry (Electron Ionization) | nih.govnist.gov |

There is limited specific literature detailing the analysis of this compound using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This is primarily because LC-based methods are typically reserved for compounds that are less volatile, more polar, and have a higher molecular weight. The high volatility of this compound makes it an ideal candidate for GC, making the development of an LC-MS/MS method less common. Such a method would require careful selection of a suitable mobile phase and a column capable of retaining a small, relatively non-polar molecule.

Similar to LC-MS/MS, High-Performance Liquid Chromatography (HPLC) is not a standard method for the analysis of this compound. The compound's volatility makes it difficult to handle in a liquid mobile phase without potential loss of sample. Furthermore, this compound lacks a strong chromophore, which would prevent its sensitive detection by the most common HPLC detector, the UV-Vis detector. Analysis by HPLC would likely require derivatization to introduce a UV-active functional group or the use of less common detectors like a Refractive Index (RI) detector.

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopic methods are indispensable for the structural confirmation of this compound and for studying its role in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR data provides characteristic signals for the methoxy (B1213986) group and the three distinct methylene (B1212753) groups in the propane (B168953) chain. ichemical.com

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 3.66 | 2H | Triplet (t) | -CH₂-Cl | ichemical.com |

| 3.44 | 2H | Triplet (t) | -CH₂-O- | ichemical.com |

| 3.23 | 3H | Singlet (s) | -O-CH₃ | ichemical.com |

| 1.93 | 2H | Multiplet (m) | -CH₂-CH₂-CH₂- | ichemical.com |

Mass Spectrometry (MS), particularly using the Electron Ionization (EI) technique, is used to determine the molecular weight and fragmentation pattern of this compound. nist.gov This information is complementary to NMR data and confirms the compound's identity. The fragmentation pattern in EI-MS is highly reproducible and serves as a chemical fingerprint. The most abundant fragment, or base peak, for this compound is observed at a mass-to-charge ratio (m/z) of 45. nih.gov This peak is characteristic of ethers and corresponds to the stable [CH₂OCH₃]⁺ fragment formed by alpha-cleavage.

Electrospray Ionization (ESI) is a soft ionization technique typically coupled with liquid chromatography and is used for larger, more polar, and less volatile molecules. It is generally not suitable for the analysis of small, volatile compounds like this compound, and therefore, EI-MS is the standard method.

| m/z (Mass/Charge) | Relative Intensity | Plausible Fragment Ion | Reference |

|---|---|---|---|

| 45 | Top Peak (Base Peak) | [CH₂OCH₃]⁺ | nih.gov |

| 29 | 2nd Highest | [C₂H₅]⁺ | nih.gov |

| 41 | 3rd Highest | [C₃H₅]⁺ | nih.gov |

Advanced Sample Preparation and Derivatization Techniques

The accurate quantification of this compound in various environmental and biological matrices necessitates sophisticated sample preparation techniques that can effectively isolate and concentrate this volatile organic compound (VOC) prior to instrumental analysis. Advanced methodologies such as Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) have emerged as powerful tools for the analysis of halogenated VOCs, offering significant advantages over traditional liquid-liquid or solid-phase extraction methods. Furthermore, derivatization can be employed to enhance the chromatographic behavior and detectability of this compound.

Solid-Phase Microextraction (SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely utilized, solvent-free sample preparation technique for the analysis of volatile compounds like this compound. nih.gov This method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample contained in a sealed vial. The analytes partition between the sample matrix, the headspace, and the fiber coating until equilibrium is reached. epa.gov The fiber is then withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Several factors influence the efficiency of the HS-SPME process, including the choice of fiber coating, extraction time and temperature, and sample matrix modifications such as pH adjustment and salt addition. For compounds with structural similarities to this compound, such as other short-chain chlorinated hydrocarbons, specific SPME fibers and conditions have been optimized to achieve high sensitivity and recovery.

Research Findings: In a study focused on the determination of short-chain chlorinated paraffins in water samples, various SPME fibers were evaluated for their extraction efficiency. nih.gov A nonpolar 100 µm polydimethylsiloxane (B3030410) (PDMS) fiber demonstrated superior performance in terms of extraction capacity and reproducibility for these types of compounds. nih.gov The optimization of extraction parameters revealed that an extraction temperature of 90°C for 60 minutes, following a 15-minute incubation period, yielded the best results. nih.gov The addition of sodium chloride to the sample matrix was also found to enhance the extraction efficiency due to the "salting-out" effect. nih.gov Under these optimized conditions, the method demonstrated good linearity over a concentration range of 0.2–20.0 µg/L, with recoveries ranging from 82.5% to 95.4%. nih.gov The limits of detection (LOD) and quantification (LOQ) were in the range of 0.06–0.13 µg/L and 0.18–0.40 µg/L, respectively. nih.gov

Interactive Data Table: Optimized HS-SPME Parameters for Structurally Similar Chlorinated Compounds

| Parameter | Optimized Value | Rationale |

| SPME Fiber | 100 µm Polydimethylsiloxane (PDMS) | Effective for nonpolar to semi-polar volatile compounds. |

| Extraction Mode | Headspace (HS) | Suitable for volatile analytes in liquid or solid matrices. |

| Incubation Time | 15 minutes | Allows for equilibration of the analyte between the sample and headspace. |

| Incubation Temp. | 90°C | Increases the vapor pressure of the analyte, enhancing partitioning into the headspace. |

| Extraction Time | 60 minutes | Sufficient time to reach equilibrium between the headspace and the fiber coating. |

| Extraction Temp. | 90°C | Maintains high vapor pressure during the extraction phase. |

| Desorption Temp. | 260°C | Ensures complete transfer of the analyte from the fiber to the GC inlet. |

| Desorption Time | 2 minutes | Rapidly releases the analyte for sharp chromatographic peaks. |

| Matrix Mod. | Addition of 3.6 g NaCl | Increases the ionic strength of the sample, reducing the solubility of the analyte and promoting its transfer to the headspace. nih.gov |

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another powerful and environmentally friendly microextraction technique that offers a higher extraction efficiency compared to SPME due to a significantly larger volume of the extraction phase. nih.gov In SBSE, a magnetic stir bar coated with a thick layer of sorbent, typically polydimethylsiloxane (PDMS), is used to stir the sample. iiste.org Analytes are partitioned from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed in a thermal desorption unit coupled to a gas chromatograph-mass spectrometer (TD-GC-MS). chromatographyonline.combath.ac.uk

The efficiency of SBSE is influenced by parameters such as extraction time, stirring speed, temperature, pH, and the addition of salt. iiste.org Due to the non-polar nature of the commercially available PDMS coating, SBSE is particularly well-suited for the extraction of non-polar and weakly polar compounds. akjournals.com

Research Findings: While specific studies on this compound using SBSE are not readily available, research on other volatile and semi-volatile organic compounds demonstrates the technique's high recovery and sensitivity. researchgate.netresearchgate.net The larger volume of the PDMS phase in SBSE (typically 50-300 µL) compared to SPME (around 0.5 µL) allows for a much higher concentration of the analyte, leading to lower detection limits. researchgate.net For many volatile compounds, SBSE has been shown to provide excellent linearity and reproducibility. nih.gov

Interactive Data Table: General SBSE Parameters for Volatile Organic Compounds

| Parameter | Typical Range/Value | Rationale |

| Coating Material | Polydimethylsiloxane (PDMS) | High affinity for non-polar and weakly polar volatile organic compounds. akjournals.com |

| Extraction Time | 30 - 120 minutes | Required to achieve equilibrium and maximize analyte recovery. |

| Stirring Speed | 500 - 1500 rpm | Ensures efficient mass transfer of the analyte to the sorbent coating. |

| Sample Volume | 10 - 100 mL | Can accommodate larger sample volumes for trace analysis. |

| Desorption | Thermal Desorption (TD) | Allows for the complete and rapid transfer of analytes to the GC system. measurlabs.com |

| Desorption Temp. | 150 - 300°C | Dependent on the volatility and thermal stability of the target analyte. |

| Desorption Time | 5 - 15 minutes | Ensures complete desorption from the stir bar. |

Derivatization Techniques

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds, as well as to enhance detector response. phenomenex.com While this compound is already a volatile compound amenable to GC analysis, derivatization could potentially be used to introduce a specific functional group that allows for more sensitive and selective detection, for instance, by an electron capture detector (ECD).

The primary types of derivatization reactions used in GC are silylation, acylation, and alkylation. researchgate.netsemanticscholar.org

Silylation: This is one of the most common derivatization techniques, where an active hydrogen in the analyte is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com

Acylation: This involves the reaction of the analyte with an acylating agent to introduce an acyl group. researchgate.net

Alkylation: This process replaces an active hydrogen with an alkyl group. semanticscholar.org

Given the structure of this compound, which lacks active hydrogens, direct derivatization through these common pathways is not feasible. However, a potential, though less common, approach could involve a nucleophilic substitution reaction to replace the chlorine atom with a functional group that is more amenable to detection or that improves chromatographic properties. For example, reaction with a thiol could introduce a sulfur-containing moiety, or reaction with an amine could introduce a nitrogen-containing group. Such derivatization strategies would require careful development and optimization of the reaction conditions to ensure a complete and reproducible conversion.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Applications

1-Chloro-3-methoxypropane is a recognized building block in organic chemistry, particularly valued for its role in nucleophilic substitution reactions to create ether derivatives and other functionalized molecules. innospk.com A notable application is its use as a critical intermediate in the synthesis of the antihypertensive drug Aliskiren. innospk.com Future research is poised to expand its synthetic utility beyond these established roles.

The development of novel synthetic applications will likely focus on leveraging its bifunctional nature. The presence of both a reactive chlorine atom and a methoxy (B1213986) group allows for sequential or one-pot reactions to construct more complex molecular architectures. Potential areas of exploration include:

Synthesis of Heterocyclic Compounds: The propyl backbone and reactive termini could be utilized in cyclization reactions to form novel oxygen- and nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

Polymer Chemistry: this compound could serve as a monomer or a functionalizing agent in the synthesis of specialty polymers. The methoxy group could enhance solubility and other material properties, while the chloro group provides a handle for polymerization or post-polymerization modification.

Development of Novel Catalytic Systems: Research into new catalysts that can selectively activate the C-Cl bond in the presence of the ether linkage could open up new reaction pathways, such as cross-coupling reactions, leading to a wider array of derivatives.

An overview of potential reaction classes for expanded applications is presented below.

| Reaction Class | Potential Application Area | Rationale |

| Cyclization Reactions | Pharmaceutical and Agrochemical Synthesis | Formation of novel heterocyclic scaffolds. |

| Polymerization | Materials Science | Creation of functional polymers with tailored properties. |

| Cross-Coupling Reactions | Fine Chemical Synthesis | Efficient formation of new carbon-carbon or carbon-heteroatom bonds. |

Mechanistic Exploration of Undiscovered Reactions and Pathways

While the participation of this compound in nucleophilic substitution is well-established, a detailed mechanistic understanding of its reactivity under diverse conditions remains an area ripe for investigation. innospk.com Future research should aim to move beyond known transformations to explore and characterize new reaction pathways.

Key research questions to be addressed include:

Kinetics and Thermodynamics: Detailed kinetic studies of its reactions can provide insights into reaction mechanisms and help optimize conditions for industrial-scale synthesis.

Influence of the Methoxy Group: A systematic investigation into the electronic and steric influence of the methoxy group on the reactivity of the C-Cl bond could lead to the discovery of subtle reactivity patterns that can be exploited in synthesis.

Unconventional Reaction Conditions: Exploring its reactivity under non-traditional conditions, such as photochemical, electrochemical, or microwave-assisted reactions, could unveil novel transformations and synthetic shortcuts. mdpi.comnih.gov For example, microwave irradiation has been shown to reduce reaction times and increase yields in the synthesis of other heterocyclic compounds. mdpi.comnih.gov

Radical Chemistry: Investigating the potential for this compound to participate in radical reactions could expand its utility into areas like polymer initiation or radical-mediated C-C bond formation.

Sustainable Production and Environmental Remediation Strategies

The increasing emphasis on green chemistry in the pharmaceutical and chemical industries necessitates the development of more sustainable methods for producing and handling chemicals like this compound. mdpi.comjddhs.com

Sustainable Production: Future research in this area will likely focus on the principles of green chemistry to minimize environmental impact. nih.gov Strategies include:

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like bio-based solvents or water. jddhs.com

Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts (enzymes) to improve efficiency and reduce waste. jddhs.comnih.gov

Energy Efficiency: Utilizing energy-efficient technologies like continuous flow processing or microwave-assisted synthesis to lower energy consumption and potentially improve reaction control and yields. mdpi.comjddhs.com

Renewable Feedstocks: Investigating synthetic routes that start from renewable, bio-based raw materials instead of petroleum-based feedstocks. jddhs.com

A patent for the synthesis of this compound highlights a method using a phase transfer catalyst to shorten reaction times and improve yield, pointing towards existing efforts in process optimization. google.com

Environmental Remediation: Chlorinated hydrocarbons can be persistent environmental pollutants. nih.gov Research into the environmental fate and remediation of this compound is crucial. Drawing parallels from studies on similar recalcitrant compounds like 1,2,3-trichloropropane (B165214) (TCP), future remediation strategies could involve:

Bioremediation: Investigating the potential for microorganisms to degrade this compound. This could involve isolating or engineering bacteria that express enzymes, such as haloalkane dehalogenases, capable of breaking the C-Cl bond, which is the critical first step in aerobic degradation. nih.gov

Phytoremediation: Exploring the use of plants to absorb and break down the compound from contaminated soil and water.

Advanced Oxidation Processes: Studying the efficacy of processes like ozonation or photocatalysis to chemically degrade the compound into less harmful substances.

Advanced Computational Studies for Predictive Modeling of Reactivity and Fate

Computational chemistry offers powerful tools for predicting the behavior of chemical compounds, thereby accelerating research and reducing the need for extensive experimentation. nih.gov For this compound, advanced computational studies can provide significant insights.

Predictive Modeling of Reactivity:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the outcomes of potential new reactions. This can help in understanding reaction mechanisms and in designing experiments more efficiently.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvents or its interaction with a catalyst's surface, providing insights that can help in optimizing reaction conditions.

Modeling of Environmental Fate:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, such as toxicity or biodegradability. nih.gov Developing QSAR models for this compound can help predict its environmental persistence, bioaccumulation potential, and ecotoxicity.

Environmental Fate and Exposure Models: These models integrate data on a chemical's properties with environmental parameters to predict its distribution and concentration in various environmental compartments like air, water, and soil. rsc.orgmdpi.com Applying these models can help in assessing the potential environmental risks associated with its production and use.

The computed properties available in databases like PubChem serve as a starting point for these more advanced computational studies. nih.gov

A summary of computational approaches and their applications is provided below.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Reaction pathways, activation energies, product selectivity. |

| Molecular Dynamics (MD) | Process Optimization | Solvation effects, catalyst-substrate interactions. |

| QSAR Modeling | Environmental Risk Assessment | Toxicity, biodegradability, bioaccumulation potential. |

| Environmental Fate Models | Environmental Impact Analysis | Distribution and concentration in air, water, and soil. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-methoxypropane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, reacting 3-chloro-1-propanol with methyl iodide in the presence of a base (e.g., NaOH) under anhydrous conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of alcohol to methyl iodide) and temperature (40–60°C) to minimize side products like elimination intermediates .

- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track byproduct formation.

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocol : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in a cool (<25°C), dry environment away from oxidizers and ignition sources due to its flammability (Flash Point: ~35°C) .

- Waste Disposal : Segregate waste in halogenated solvent containers and coordinate with certified hazardous waste disposal services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : <sup>1</sup>H NMR (δ 3.4 ppm for methoxy group, δ 1.8–3.2 ppm for chloropropyl chain) and <sup>13</sup>C NMR (δ 50–60 ppm for C-Cl) .

- IR : Peaks at 750 cm⁻¹ (C-Cl stretch) and 1120 cm⁻¹ (C-O-C ether stretch) .

Advanced Research Questions

Q. How do steric and electronic factors influence the nucleophilic substitution reactivity of this compound?

- Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes transition states in SN2 reactions but may hinder backside attack due to steric hindrance. Computational studies (e.g., DFT) can model activation energies for substitutions with amines or thiols .

- Experimental Design : Compare reaction rates with primary vs. secondary nucleophiles (e.g., methylamine vs. cyclohexylamine) under controlled conditions (polar aprotic solvents, 50–80°C).

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived intermediates?

- Case Study : Discrepancies in Friedel-Crafts alkylation yields (e.g., 30–70%) may arise from trace moisture deactivating Lewis acid catalysts.

- Solution : Pre-dry reactants and solvents (e.g., molecular sieves for AlCl3), and monitor water content via Karl Fischer titration .

- Data Reconciliation : Replicate literature protocols with strict anhydrous conditions and report deviations in supplementary materials.

Q. How can researchers optimize the purification of this compound from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。